Cas no 517904-67-5 ((3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine)

(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine 化学的及び物理的性質
名前と識別子
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- (3,5-DICHLOROPHENYL)(4-(3-NITROPHENYL)(2,5-THIAZOLYL))AMINE
- (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine
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- MDL: MFCD03002008
- インチ: InChI=1S/C15H9Cl2N3O2S/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-2-1-3-13(4-9)20(21)22/h1-8H,(H,18,19)
- InChIKey: MOAHUTCRNGJASR-UHFFFAOYSA-N
- ほほえんだ: c1cc(cc(c1)[N+](=O)[O-])c2csc(n2)Nc3cc(cc(c3)Cl)Cl
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 534.6±60.0 °C at 760 mmHg
- フラッシュポイント: 277.1±32.9 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB163763-10 g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
517904-67-5 | 10 g |
€325.00 | 2023-07-20 | ||
TRC | D171110-1g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
517904-67-5 | 1g |
$ 265.00 | 2022-06-05 | ||
abcr | AB163763-1 g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
517904-67-5 | 1 g |
€132.50 | 2023-07-20 | ||
TRC | D171110-5g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
517904-67-5 | 5g |
$ 880.00 | 2022-06-05 | ||
abcr | AB163763-2 g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
517904-67-5 | 2 g |
€167.50 | 2023-07-20 | ||
A2B Chem LLC | AI77915-5mg |
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
517904-67-5 | >97% | 5mg |
$214.00 | 2024-04-19 | |
abcr | AB163763-1g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine; . |
517904-67-5 | 1g |
€132.50 | 2024-06-10 | ||
abcr | AB163763-2g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine; . |
517904-67-5 | 2g |
€167.50 | 2024-06-10 | ||
A2B Chem LLC | AI77915-1mg |
N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
517904-67-5 | >97% | 1mg |
$201.00 | 2024-04-19 | |
TRC | D171110-2.5g |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine |
517904-67-5 | 2.5g |
$ 415.00 | 2022-06-05 |
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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7. Book reviews
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amineに関する追加情報
Introduction to (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine and Its Significance in Modern Chemical Research
(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine, with the CAS number 517904-67-5, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex aromatic and heterocyclic structure, represents a fascinating subject of study due to its potential applications in drug discovery and molecular chemistry.
The structure of (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine consists of multiple functional groups that contribute to its unique chemical properties. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the nitro group in the 3-nitrophenyl moiety introduces a polar character to the molecule, which can influence its solubility and interactions with biological targets.
The thiazole ring, a sulfur-containing heterocycle, is known for its broad range of biological activities. In particular, thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The combination of these features in (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine suggests that it may exhibit similar bioactivities, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify potential binding interactions between (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine and target proteins. These studies have revealed that this compound may interact with enzymes involved in metabolic pathways relevant to cancer and inflammation.
In vitro studies have begun to explore the pharmacological profile of (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine. Initial results indicate that it demonstrates moderate inhibitory activity against certain kinases and transcription factors. These findings are particularly intriguing given the critical role of these molecules in cellular signaling pathways. Further research is needed to fully elucidate its mechanism of action and to assess its potential as a lead compound for drug development.
The synthesis of complex molecules like (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine requires meticulous planning and expertise in organic chemistry. Advanced synthetic techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to construct the desired structure efficiently. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Thiazole derivatives have shown particular promise in recent years due to their versatility and bioactivity. The structural features of (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine align well with this trend, suggesting that it may contribute significantly to the development of novel therapeutic agents.
As our understanding of molecular interactions continues to grow, compounds like (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine will play an increasingly important role in drug discovery. By integrating insights from computational biology with traditional wet chemistry methods, researchers can accelerate the process of identifying new drug candidates. This interdisciplinary approach holds great promise for addressing some of the most challenging diseases faced by humanity today.
The future directions for research on (3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine include exploring its pharmacokinetic properties and conducting preclinical studies to evaluate its safety and efficacy. Additionally, investigating derivatives of this compound may reveal new therapeutic possibilities by modulating its biological activity through structural modifications.
In conclusion,(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2,5-thiazolyl))amine, identified by CAS number 517904-67-5, is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further study aimed at developing new drugs targeting various diseases. As research continues to uncover new applications for this compound and related derivatives,(3,5-Dichlorophenyl)(4-(3-nitrophenyl)(2...
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